2-{4-[4-Nitro-2-(trifluoromethyl)phenyl]piperazinyl}ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[4-Nitro-2-(trifluoromethyl)phenyl]piperazinyl}ethan-1-ol is a complex organic compound characterized by the presence of a piperazine ring substituted with a nitro group and a trifluoromethyl group
Mechanism of Action
Target of Action
The compound “2-{4-[4-nitro-2-(trifluoromethyl)phenyl]-1-piperazinyl}ethanol” is considered an inhibitor of certain enzymes involved in drug metabolism, such as cytochrome P450 enzymes . These enzymes play a crucial role in the metabolism of many pharmaceuticals and endogenous compounds.
Result of Action
The molecular and cellular effects of the compound’s action largely depend on the specific substances whose metabolism is affected by the inhibition of the cytochrome P450 enzymes. For instance, the compound has been shown to have anti-inflammatory and antitumor effects , likely due to its impact on the metabolism of certain inflammatory mediators and cancer-related compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[4-Nitro-2-(trifluoromethyl)phenyl]piperazinyl}ethan-1-ol typically involves multiple steps:
Trifluoromethylation: The addition of the trifluoromethyl group.
Piperazine Ring Formation: The formation of the piperazine ring through cyclization reactions.
Ethanol Substitution: The final step involves the substitution of the ethanol group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-{4-[4-Nitro-2-(trifluoromethyl)phenyl]piperazinyl}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The ethanol group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
2-{4-[4-Nitro-2-(trifluoromethyl)phenyl]piperazinyl}ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2-Nitro-4-(trifluoromethyl)phenol: Shares the trifluoromethyl and nitro groups but lacks the piperazine ring.
4-(Trifluoromethyl)aniline: Contains the trifluoromethyl group but differs in the overall structure.
4-Chloro-3-nitrobenzotrifluoride: Similar in having a nitro group and a trifluoromethyl group but with a different substitution pattern.
Uniqueness
2-{4-[4-Nitro-2-(trifluoromethyl)phenyl]piperazinyl}ethan-1-ol is unique due to the combination of its functional groups and the presence of the piperazine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[4-[4-nitro-2-(trifluoromethyl)phenyl]piperazin-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N3O3/c14-13(15,16)11-9-10(19(21)22)1-2-12(11)18-5-3-17(4-6-18)7-8-20/h1-2,9,20H,3-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHMSXYDQVXWAHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.